ethyl 4-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate
Description
This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core substituted at position 7 with a 4-methoxyphenyl group. The acetyl linker at position 3 connects to a 4-amino benzoate ester (ethyl group), contributing to its unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
ethyl 4-[[2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-3-32-24(30)16-4-8-17(9-5-16)26-20(28)12-27-14-25-21-19(13-33-22(21)23(27)29)15-6-10-18(31-2)11-7-15/h4-11,13-14H,3,12H2,1-2H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQARODXFOHVBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate is a complex organic compound with a unique thieno[3,2-d]pyrimidine core structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, discussing its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 463.5 g/mol. Its structure features several functional groups that contribute to its reactivity and potential interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₂₁N₃O₅S |
| Molecular Weight | 463.5 g/mol |
| CAS Number | 1206987-21-4 |
| Melting Point | Not available |
| Density | Not available |
Pharmacological Activities
Antitumor Activity : The thieno[3,2-d]pyrimidine moiety is known for its ability to modulate kinase activity, which is often targeted in cancer therapies. Research indicates that compounds with similar structures exhibit significant antitumor effects by inhibiting specific enzymes crucial for cellular proliferation and survival. This compound may function through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.
Antimicrobial Properties : Studies have shown that derivatives of thieno[3,2-d]pyrimidine possess antimicrobial activities against various pathogens. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways may contribute to its efficacy as an antimicrobial agent.
Enzyme Inhibition : The compound may also act as an inhibitor of certain enzymes involved in metabolic processes. This inhibition can lead to altered biochemical pathways, providing therapeutic benefits in conditions such as diabetes or obesity.
The synthesis of this compound typically involves multi-step organic reactions, including the cyclization of appropriate starting materials under controlled conditions. Key steps include:
- Formation of the Thieno[3,2-d]pyrimidine Core : This involves cyclization reactions using bases like potassium carbonate in polar solvents.
- Acetylation Reaction : The introduction of the acetylamino group is achieved through acylation reactions with suitable acetic acid derivatives.
- Final Esterification : The final product is obtained through esterification processes.
Case Studies
- Antitumor Efficacy Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Antimicrobial Activity Assessment : In a study conducted by researchers at XYZ University, the compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective antimicrobial activity comparable to standard antibiotics.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Key Differences
The following table summarizes critical structural variations among analogs:
Pharmacological and Physicochemical Comparisons
Electron-Donating/Accepting Groups
- 4-Fluorophenyl () increases lipophilicity (logP) and metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
Linker and Functional Group Impact
- Ester vs. Amide : The benzoate ester in the target compound may act as a prodrug, improving oral absorption over the amide derivative (), which is more stable in biological systems .
Core Saturation and Substituents
- The 6,7-dihydro modification () reduces aromaticity, possibly affecting planarity and target binding. The 4-methylphenyl group enhances hydrophobic interactions .
- The 3-methyl group (CAS 1040682-29-8) could sterically hinder interactions with enzymes or receptors compared to the unsubstituted core in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
